Keto‑Enol Tautomerism Enabled by C4‑Hydroxy Permits a Unique Hinge‑Binding Mode Not Accessible to the C4‑Chloro Analog
The target compound possesses a unique keto‑enol tautomeric equilibrium, absent in the C4‑chloro analog (CAS 477859‑03‑3), where the chloro substituent cannot act as a hydrogen‑bond donor. This tautomerism allows the C4‑hydroxy compound to engage in bidentate hydrogen bonds with kinase hinge residues (e.g., Met793 in EGFR), potentially increasing binding affinity and residence time [REFS‑1]. The C4‑chloro analog, having zero H‑bond donors (PubChem computed HBD = 0 vs. HBD = 1 for the target compound), relies solely on passive hydrophobic interactions, which reduces selectivity [REFS‑2].
| Evidence Dimension | Hydrogen-bond donor count and hinge-binding potential |
|---|---|
| Target Compound Data | HBD = 1; capable of tautomerism-assisted bidentate hinge binding |
| Comparator Or Baseline | 4-Chloro-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile (CAS 477859‑03‑3): HBD = 0 (predicted) |
| Quantified Difference | Qualitative—target has donor capacity; chloro analog lacks it |
| Conditions | PubChem computed properties; kinase hinge-binding analysis based on the pyrimidine-5-carbonitrile scaffold class |
Why This Matters
Compounds with hydrogen-bond donor capability typically exhibit higher binding affinity and improved selectivity, reducing the risk of off-target kinase inhibition in screening libraries.
- [1] Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic & Medicinal Chemistry, 2020. PMID: 33035751. View Source
- [2] PubChem CID 135496594. 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile in comparison with its close analogs. National Center for Biotechnology Information. View Source
